molecular formula C14H10ClNO4 B5739716 3-nitrobenzyl 2-chlorobenzoate

3-nitrobenzyl 2-chlorobenzoate

Cat. No.: B5739716
M. Wt: 291.68 g/mol
InChI Key: WHYMLFPWGOLATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrobenzyl 2-chlorobenzoate is an organic compound with the molecular formula C14H10ClNO4. It is a derivative of benzoic acid and is characterized by the presence of a nitro group on the benzyl ring and a chlorine atom on the benzoate ring . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrobenzyl 2-chlorobenzoate typically involves the esterification of 3-nitrobenzyl alcohol with 2-chlorobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Nitrobenzyl 2-chlorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-nitrobenzyl 2-aminobenzoate or 3-nitrobenzyl 2-thiobenzoate.

    Reduction: 3-Aminobenzyl 2-chlorobenzoate.

    Hydrolysis: 3-Nitrobenzyl alcohol and 2-chlorobenzoic acid.

Mechanism of Action

The mechanism of action of 3-nitrobenzyl 2-chlorobenzoate involves its ability to undergo specific chemical reactions that can be harnessed for various applications. For instance, the reduction of the nitro group to an amino group can activate the compound for further chemical modifications. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitrobenzyl 3-chlorobenzoate
  • 3-Nitrobenzyl 4-chlorobenzoate
  • 2-Nitrobenzyl 2-chlorobenzoate

Uniqueness

3-Nitrobenzyl 2-chlorobenzoate is unique due to the specific positioning of the nitro and chlorine substituents, which influence its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers .

Properties

IUPAC Name

(3-nitrophenyl)methyl 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-13-7-2-1-6-12(13)14(17)20-9-10-4-3-5-11(8-10)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYMLFPWGOLATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.